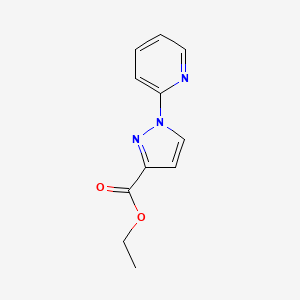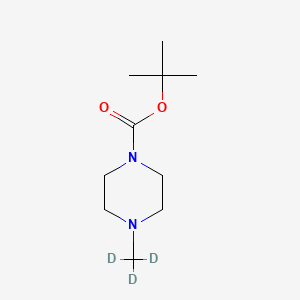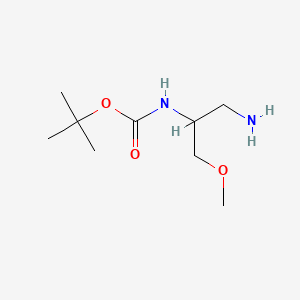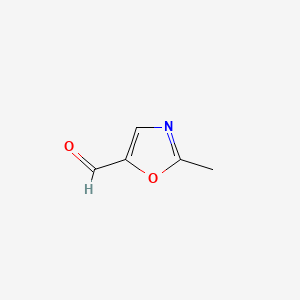
Metazachlor-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of Metazachlor-d6 is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .
Molecular Structure Analysis
Metazachlor-d6 has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .
Applications De Recherche Scientifique
Hydrological Tracing
Metazachlor-d6 and its transformation products, metazachlor-oxalic acid (OA) and metazachlor-sulphonic acid (ESA), have been used as hydrological tracers to understand the processes governing the transport of pesticides in and through a retention system . This study was conducted in an agricultural retention pond over 80 days after their application during transient flow conditions . The tracers helped to understand system-inherent processes and provided information about inputs via interflow and surface-groundwater interactions .
Safety Management in Agriculture
To manage the safety of the herbicide metazachlor, analytical methods are required for the determination of metazachlor metabolites in agricultural crops . A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed for the simultaneous determination of metazachlor metabolites (479M04, 479M08, and 479M16) in various agricultural commodities . This method can be used as an analytical method for the determination of metazachlor .
Inhibition of Long Chain Fatty Acids Formation
Metazachlor is a member of the chloroacetamide class of chemicals, which inhibit the formation of long chain fatty acids that play a key role in cell division and cell expansion processes . This property of metazachlor makes it useful in controlling annual weeds and broadleaf weeds before or after germination .
Mécanisme D'action
Metazachlor, the parent compound of Metazachlor-d6, is a member of the chloroacetamide class of chemicals. These chemicals inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes . The antibacterial activity of Metazachlor has also been reported, with the mechanism involving damage to bacterial cell membranes and destruction of cellular proteins .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "Metazachlor-d6 can be synthesized by introducing six deuterium atoms into the Metazachlor molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Metazachlor", "Deuterated reagents" ], "Reaction": [ "Step 1: Metazachlor is reacted with deuterated reagents in the presence of a suitable catalyst to introduce deuterium atoms into the molecule.", "Step 2: The reaction mixture is purified using standard techniques such as column chromatography or recrystallization to isolate the Metazachlor-d6 product.", "Step 3: The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |
Numéro CAS |
1246816-51-2 |
Nom du produit |
Metazachlor-d6 |
Formule moléculaire |
C14H16ClN3O |
Poids moléculaire |
283.789 |
Nom IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
Clé InChI |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Synonymes |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)


![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)


![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)